1-((4-Bromothiophen-2-yl)methyl)piperazine
Overview
Description
“1-((4-Bromothiophen-2-yl)methyl)piperazine” is a chemical compound with the CAS Number: 1177272-46-6 . It belongs to the family of piperazine derivatives.
Molecular Structure Analysis
The molecular weight of “this compound” is 261.19 . The IUPAC name is 1-[(4-bromo-2-thienyl)methyl]piperazine . The InChI code is 1S/C9H13BrN2S/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.19 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds for antimicrobial applications, such as the development of 1,2,4-triazole derivatives, including those incorporating piperazine moieties. These compounds have been evaluated for their potential to combat microbial infections, with some demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activity
Piperazine derivatives have been studied for their potential antitumor effects. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and shown to exhibit promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Synthesis of Pharmacological Intermediates
Research into the synthesis of piperazine derivatives often targets the production of key intermediates for further pharmaceutical development. For example, studies have described methods for synthesizing piperazine intermediates, focusing on optimizing yields and developing efficient production techniques for compounds with potential therapeutic applications (Li Ning-wei, 2006).
Development of Diagnostic and Therapeutic Agents
Some piperazine derivatives are investigated for their suitability as diagnostic tools or therapeutic agents. For instance, analogues of σ receptor ligands with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers, highlighting the role of piperazine compounds in developing diagnostic and therapeutic options for oncology (Abate et al., 2011).
Antibacterial Activity
The antibacterial potential of piperazine-linked compounds has also been a significant focus, with some derivatives showing promising activity against resistant bacterial strains. This research underlines the importance of piperazine structures in the development of new antibacterial agents capable of addressing the challenge of drug resistance (Foroumadi et al., 2005).
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJXRDRIUQICIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672514 | |
Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177272-46-6 | |
Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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